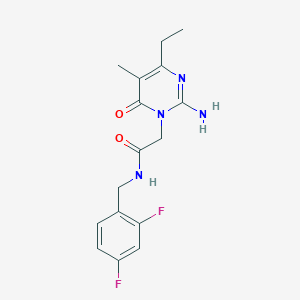

4-(2-(phenylthio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

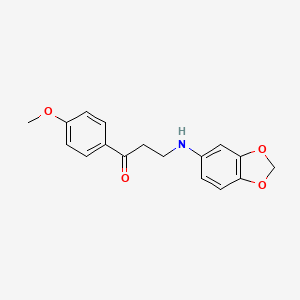

The compound “4-(2-(phenylthio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one” is a quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a ring structure made of two benzene rings fused with a nitrogen-containing pyrazine ring. The phenylthioacetyl group attached to the quinoxaline core could potentially alter the compound’s properties and reactivity .

Aplicaciones Científicas De Investigación

Novel Isoxazolequinoxaline Derivative as Anti-Cancer Drug

Quinoxaline derivatives exhibit significant potential in pharmaceutical applications, particularly as anti-cancer agents. A study highlighted the synthesis and characterization of a novel isoxazolequinoxaline derivative, demonstrating its anti-cancer activity through molecular docking studies against human proteins. This compound was synthesized through a reaction involving 1-allyl-3-phenylquinoxalin-2(1H)-one and (E)-4-methylbenzaldehydeoxime, confirmed by various analytical techniques including H NMR and LC-MS spectra, and single crystal X-ray diffraction. The compound's structure, DFT calculations, Hirshfeld surface analysis, and energy frameworks suggest its stability and potential effectiveness as an anti-cancer drug (Abad et al., 2021).

Antitubercular Potency

Another study explored the antitubercular properties of 2-(3-aryl-1-oxo-2-propenyl)-3-methylquinoxaline-1,4-dioxides against Mycobacterium tuberculosis. This research found significant potency in these compounds, with specific derivatives affecting mitochondrial respiration in rat liver as a possible mechanism of action. These findings underscore the potential of quinoxaline derivatives in developing new antitubercular treatments (Das et al., 2010).

Synthetic Methodologies and Applications

Quinoxaline derivatives also find application in the development of synthetic methodologies. For example, research into the cyclocondensation of o-phenylenediamines and aroylpyruvates provided insights into the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones, highlighting the chemical versatility and potential application of these compounds in various fields, including materials science and drug development (Dobiáš et al., 2017).

Antimicrobial Activities

The synthesis and evaluation of novel quinoxalines for their antimicrobial activities reveal another significant area of application. These compounds, through various synthetic routes, have shown effectiveness against a range of microbial strains, underscoring their potential as leads in the development of new antimicrobial agents (Soliman & Amer, 2012).

Inhibition of Corrosion

Quinoxaline derivatives have been investigated for their efficacy as corrosion inhibitors, particularly for metals like copper in acidic environments. A theoretical study utilizing quantum chemical calculations based on the DFT method assessed the relationship between molecular structures of quinoxalines and their corrosion inhibition efficiency. This application is crucial in materials science, especially in enhancing the longevity and durability of metals in corrosive environments (Zarrouk et al., 2014).

Mecanismo De Acción

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism would depend on its specific biological target . Quinoxaline derivatives have been studied for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2-phenylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c19-15-10-18(14-9-5-4-8-13(14)17-15)16(20)11-21-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQCYWSWOPMRPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)CSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate](/img/structure/B2770810.png)

acetonitrile](/img/structure/B2770812.png)

![1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol](/img/structure/B2770816.png)

![4-(1,6,7-trimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2770820.png)

![Ethyl 2-(oxan-4-yl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2770824.png)

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-(propanoylamino)benzamide](/img/structure/B2770825.png)

![5-Fluoro-4-[4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidine](/img/structure/B2770827.png)

![N-[[5-butan-2-ylsulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2770829.png)